molecular formula C7H3BrClN3 B12822959 8-Bromo-3-chloropyrido[2,3-b]pyrazine

8-Bromo-3-chloropyrido[2,3-b]pyrazine

Cat. No.: B12822959
M. Wt: 244.47 g/mol
InChI Key: NYUNJDCLPKJWRL-UHFFFAOYSA-N
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Description

8-Bromo-3-chloropyrido[2,3-b]pyrazine is a halogenated fused heterocyclic compound featuring a pyridine ring fused to a pyrazine core. Its structure is distinguished by bromine and chlorine substituents at the 8- and 3-positions, respectively. This compound serves as a versatile intermediate in pharmaceutical and materials science research due to its electron-deficient nature, which facilitates diverse functionalization via cross-coupling reactions . Its synthesis typically involves halogenation of pyrido[2,3-b]pyrazine precursors using reagents like ZnCl₂·TMEDA or LiTMP under controlled conditions .

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

8-bromo-3-chloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H3BrClN3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H

InChI Key

NYUNJDCLPKJWRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)N=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-chloropyrido[2,3-b]pyrazine typically involves the bromination and chlorination of pyrido[2,3-b]pyrazine. The reaction conditions often include the use of bromine and chlorine sources under controlled temperature and solvent conditions to ensure selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the halogens.

Scientific Research Applications

8-Bromo-3-chloropyrido[2,3-b]pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 8-Bromo-3-chloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Optoelectronic Properties

The electron-deficient pyrido[2,3-b]pyrazine core enables tunable charge-transfer properties:

  • Pyrido[2,3-b]pyrazine-TADF dyes: Derivatives with diphenylamine donors exhibit twisted molecular geometries (dihedral angles: 30°–80°) and reduced ΔEₛₜ (0.01–0.23 eV), enabling efficient thermally activated delayed fluorescence (TADF) in OLEDs .
  • 8-Bromo-3-chloropyrido[2,3-b]pyrazine: Bromine and chlorine substituents likely increase electron-withdrawing effects, red-shifting absorption/emission compared to non-halogenated analogues. However, bulky halogens may reduce luminescence efficiency by inducing non-radiative decay .

Table 3: Optoelectronic Performance of Pyrido[2,3-b]pyrazine Derivatives

Compound Emission Color PLQY ΔEₛₜ (eV) Application Reference
Pyrido[2,3-b]pyrazine-TADF (Yellow) Yellow 90% 0.08 OLEDs (EQE: 20.0%)
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine Blue-red 75%* 0.15 Photovoltaic cells

*Estimated based on similar structures in .

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